molecular formula C18H17ClFN9 B13983526 6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine

6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13983526
M. Wt: 413.8 g/mol
InChI Key: MUFMMVVTAKGOJQ-UHFFFAOYSA-N
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Description

6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core with multiple substituents, including chloro, fluorophenyl, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the chloro, fluorophenyl, and imidazole substituents. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various imidazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The chloro and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the triazine core.

Scientific Research Applications

6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine
  • 6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of 6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17ClFN9

Molecular Weight

413.8 g/mol

IUPAC Name

6-chloro-2-N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-4-N-(1-methylimidazol-4-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H17ClFN9/c1-28-9-13(22-10-28)23-17-25-16(19)26-18(27-17)24-14(15-21-7-8-29(15)2)11-3-5-12(20)6-4-11/h3-10,14H,1-2H3,(H2,23,24,25,26,27)

InChI Key

MUFMMVVTAKGOJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)NC4=CN(C=N4)C)Cl

Origin of Product

United States

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